![molecular formula C20H20N2O2 B6121475 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine](/img/structure/B6121475.png)
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine, also known as MPPP, is a chemical compound that has been extensively researched for its potential use in various scientific fields. MPPP is a piperazine derivative that has been shown to have a number of unique properties that make it an interesting molecule for further study. In
Mechanism of Action
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into nerve terminals. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a number of effects on the body. Additionally, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been shown to have an effect on the release of serotonin and norepinephrine, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has a number of biochemical and physiological effects on the body. As a dopamine transporter inhibitor, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine can increase the concentration of dopamine in the synaptic cleft, which can lead to increased feelings of pleasure and reward. Additionally, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been shown to have an effect on the release of serotonin and norepinephrine, which could contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has a number of unique properties that make it an interesting molecule for further study. However, one limitation of using 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine in lab experiments is that it can be difficult to work with due to its potential toxicity.
Future Directions
There are a number of future directions for research on 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine. One area of research that could be explored is the potential use of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine in the treatment of Parkinson's disease. Additionally, further research could be conducted on the potential therapeutic effects of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine on depression and anxiety. Finally, more research could be done to explore the potential toxicity of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine and its effects on the body.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with propiolic acid in the presence of a catalyst and a solvent. This reaction results in the formation of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine in good yields. The synthesis of 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine is relatively straightforward and can be performed using standard laboratory techniques.
Scientific Research Applications
1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been studied extensively for its potential use in a number of scientific fields. One area of research where 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has shown promise is in the field of neuroscience. 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, 1-(4-methoxyphenyl)-4-(3-phenyl-2-propynoyl)piperazine has been shown to have an effect on the release of serotonin and norepinephrine, which could make it useful in the treatment of depression and anxiety.
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-19-10-8-18(9-11-19)21-13-15-22(16-14-21)20(23)12-7-17-5-3-2-4-6-17/h2-6,8-11H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXYXCMOEWLUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C#CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-yn-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.